molecular formula C11H13ClFNO3 B1449335 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride CAS No. 1795284-10-4

4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride

Cat. No. B1449335
CAS RN: 1795284-10-4
M. Wt: 261.68 g/mol
InChI Key: KYXZHHSYEKVLBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride (4-FMBH) is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that has a wide range of functional groups, making it useful in a variety of contexts. 4-FMBH is a useful reagent for synthesizing a variety of other compounds, and it has been used in a number of biochemical and physiological studies.

Scientific Research Applications

Comprehensive Analysis of 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride Applications

4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each presented in a separate section as per your request.

Synthesis of Bioactive Compounds: The compound serves as a precursor in the synthesis of bioactive molecules. Its morpholine ring can act as a pharmacophore, mimicking the molecular structures of biological targets. This makes it valuable in the design of new drugs with potential therapeutic effects .

Development of Antimicrobial Agents: Research indicates that derivatives of this compound have shown promise as antimicrobial agents. The fluoro-benzoic acid moiety can be modified to enhance the antibacterial properties, particularly against Gram-positive bacterial strains .

Creation of Advanced Polymer Materials: In polymer science, 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride can be used to introduce morpholine functionalities into polymers, which can result in materials with improved flexibility, chemical resistance, and thermal stability.

Catalysis in Organic Synthesis: This compound may act as a catalyst or a catalyst ligand in organic synthesis reactions. The fluorine atom can influence the electronic properties of the molecule, thereby affecting the reaction pathways and yields.

Molecular Probes in Chemical Biology: Due to its unique structure, the compound can be utilized as a molecular probe in chemical biology studies. It can help in understanding the interaction between small molecules and biological macromolecules.

Analytical Chemistry Applications: In analytical chemistry, the compound’s distinct spectroscopic properties can be exploited. It can be used as a standard or a reagent in various spectroscopic methods, including NMR and mass spectrometry, to identify or quantify other substances.

Each application mentioned above reflects the versatility of 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride in scientific research. Its potential extends across different disciplines, highlighting its importance as a research chemical. The information provided is based on current scientific knowledge and available research data .

properties

IUPAC Name

4-fluoro-3-morpholin-4-ylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3.ClH/c12-9-2-1-8(11(14)15)7-10(9)13-3-5-16-6-4-13;/h1-2,7H,3-6H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXZHHSYEKVLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.